2,6-Pyridinedicarboxylic acid

Übersicht

Beschreibung

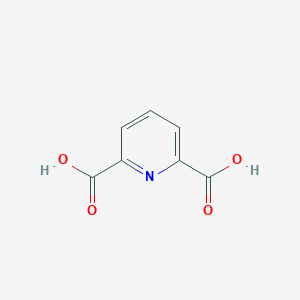

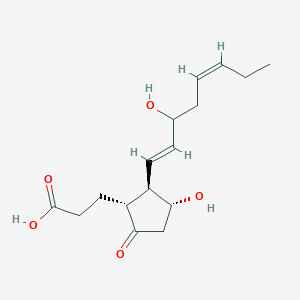

2,6-Pyridinedicarboxylic acid, also known as Dipicolinic acid (DPA), is a chemical compound with the empirical formula C7H5NO4 . It plays a role in the heat resistance of bacterial endospores and is used to prepare dipicolinato ligated lanthanide and transition metal complexes .

Synthesis Analysis

The synthesis of 2,6-Pyridinedicarboxylic acid involves various methods. One common method is through the oxidation of pyridine-2,6-dicarboxylic acid . Another method involves the reaction of the ligand pyridine-2,6-dicarboxylic acid (pdcH2) under hydrothermal conditions, with Cu (NO3)2·6H2O in the presence of different N-heterocycles used as spacers to form 1D, 2D or 3D metal–organic framework structures depending on the nature of the spacer .Molecular Structure Analysis

The molecular structure of 2,6-Pyridinedicarboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The complex crystallizes in the monoclinic system and P21/c space group. It has a distorted octahedral structure, consisting of six-coordinated Ni (II) unit with two pyridine-2,6-dicarboxylate ligands through O,N,O’-tridendate coordination mode .Chemical Reactions Analysis

Four metal complexes of 2,6-Pyridinedicarboxylic acid (PDC): AgPDC, CdPDC, CuPDC and ZnPDC were integrated with polypyrrole (PPY) to create four new composites: PPY-AgPDC, PPY-CdPDC, PPY-CuPDC and PPY-ZnPDC for studying their electrochemical performance as potential hybrid electrodes .Physical And Chemical Properties Analysis

2,6-Pyridinedicarboxylic acid has a molecular weight of 167.1189 . It is suitable for ion chromatography and has an assay of ≥99.5% (T). It forms crystals and has a melting point of 248-250 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Electrochemical Performance in Hybrid Electrodes

2,6-Pyridinedicarboxylic acid (PDC) has been utilized to create metal complexes integrated with polypyrrole (PPY) to study their electrochemical performance as potential hybrid electrodes . These composites exhibit enhanced capacitive behavior and improved conductivity, making them promising for future applications in energy storage and conversion systems.

Fluorimetric Chemosensor for Cu (II) Ions Detection

PDC serves as a highly selective “turn-off” fluorimetric chemosensor for the detection of Cu (II) ions in aqueous media . Its ability to selectively bind to Cu (II) ions and quench fluorescence makes it an effective tool for environmental protection and food safety, ensuring trace elements are within safe limits.

Chelating Agent for Metal Complexes

As a chelating agent, PDC is used in the preparation of dipicolinato ligated lanthanide and transition metal complexes . It effectively binds with various metals such as chromium, zinc, manganese, copper, iron, and molybdenum, which is crucial in the synthesis of complex metal structures for various applications.

Ion Chromatographic Separation

PDC has been investigated as an eluent for ion chromatographic separation of inorganic anions and cations like Mg²⁺ and Ca²⁺ . Its use in ion chromatography aids in the separation and analysis of these ions, which is essential in various fields including environmental monitoring and pharmaceuticals.

Conductivity Enhancement in Composite Materials

The integration of PDC with other polymers like polypyrrole has shown to significantly enhance the conductivity of the resulting composite materials . This property is particularly beneficial in the development of advanced materials for electronic devices.

Synthesis of Novel Crystal Structures

Research has indicated that PDC can lead to the identification of new crystal structures when forming metal complexes . This application is important in the field of crystallography and materials science, where discovering new structures can lead to the development of materials with unique properties.

Wirkmechanismus

Target of Action

2,6-Pyridinedicarboxylic acid, also known as Dipicolinic acid (DPA), primarily targets Dihydrodipicolinate synthase (DHDPS) , a key enzyme in lysine biosynthesis . It is also a significant biomarker of anthrax . The compound has been found to interact with metal ions, forming complexes such as AgPDC, CdPDC, CuPDC, and ZnPDC .

Mode of Action

The mode of action of 2,6-Pyridinedicarboxylic acid involves its interaction with its targets, leading to changes in their function. For instance, in the presence of DPA, the intrinsic fluorescence of Eu3+ ions is sensitized, and the peroxide-like activity of the Eu-MOF is enhanced by DPA, which can promote the oxidation of TMB to oxTMB . In the context of perovskite solar cells, the carboxyl and pyridyl groups of 2,6-PDA act as a Lewis base, donating electron pairs to the uncoordinated Pb2+ ions, thereby healing the Pb2+ defects .

Biochemical Pathways

The biochemical pathways affected by 2,6-Pyridinedicarboxylic acid primarily involve the lysine biosynthesis pathway, where it interacts with the DHDPS enzyme . Additionally, it plays a role in the formation of metal complexes, affecting their electrochemical performance .

Result of Action

The result of the action of 2,6-Pyridinedicarboxylic acid is multifaceted. It enhances the peroxidase-like activity and fluorescence property of Eu-MOFs, making it useful for the detection of anthrax . In the context of perovskite solar cells, it decreases electronic defects in the polycrystalline perovskite film, improving their performance .

Action Environment

The action of 2,6-Pyridinedicarboxylic acid can be influenced by environmental factors. For instance, it is recommended to ensure adequate ventilation when handling this compound, and it should be kept in a dry, cool, and well-ventilated place . Its reactivity with other substances, such as strong acids, bases, and oxidizers, should also be considered .

Safety and Hazards

2,6-Pyridinedicarboxylic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJMNDUMQPNECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17956-40-0 (di-hydrochloride salt), 4220-17-1 (mono-hydrochloride salt), 63450-91-9 (di-potassium salt) | |

| Record name | Dipicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022043 | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL at 25 °C | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

499-83-2 | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipicolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipicolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-PYRIDINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE81S5CQ0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,6-Pyridinedicarboxylic acid?

A1: 2,6-Pyridinedicarboxylic acid has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol. []

Q2: What spectroscopic data is available for 2,6-Pyridinedicarboxylic acid?

A2: 2,6-Pyridinedicarboxylic acid has been characterized using various spectroscopic techniques including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide valuable information about the functional groups, proton and carbon environments, and molecular mass of the compound. [, , , , , , , ]

Q3: How stable is 2,6-Pyridinedicarboxylic acid under different conditions?

A3: 2,6-Pyridinedicarboxylic acid exhibits good thermal stability, as demonstrated by thermogravimetric analysis (TGA). Its performance and applications under various conditions depend on the specific application and the presence of other chemical species. [, , , , ]

Q4: Can 2,6-Pyridinedicarboxylic acid act as a catalyst?

A4: Yes, 2,6-Pyridinedicarboxylic acid and its derivatives have shown catalytic activity in various organic reactions. For example, it can act as an efficient and mild organocatalyst for synthesizing xanthene derivatives, dihydro-2-oxypyrroles, and tetrahydropyridines. [, , ]

Q5: How does 2,6-Pyridinedicarboxylic acid participate in catalytic reactions?

A5: The catalytic activity of 2,6-Pyridinedicarboxylic acid can be attributed to its ability to activate reactants through hydrogen bonding and coordination interactions. It can also stabilize reaction intermediates, facilitating the desired transformations. [, , ]

Q6: Are there examples of 2,6-Pyridinedicarboxylic acid being used in metal-catalyzed reactions?

A6: Yes, 2,6-Pyridinedicarboxylic acid can act as a ligand in metal complexes that catalyze various reactions. For example, a copper complex with 2,6-pyridinedicarboxylic acid effectively catalyzed the bromination of phenol red. [] Palladium(II) complexes with 2,6-pyridinedicarboxylic acid derivatives catalyze the aerobic oxidation of substituted 8-methylquinolines. []

Q7: What factors influence the catalytic activity and selectivity of 2,6-Pyridinedicarboxylic acid-based catalysts?

A7: Factors such as the reaction conditions (temperature, solvent), the nature of the substrates, and the presence of other additives can significantly impact the catalytic activity and selectivity. The specific metal ion coordinated to 2,6-Pyridinedicarboxylic acid in metal complexes also plays a crucial role in determining the catalytic properties. [, , ]

Q8: Has computational chemistry been employed to study 2,6-Pyridinedicarboxylic acid and its derivatives?

A8: Yes, computational methods like density functional theory (DFT) have been used to investigate the electronic structure, bonding properties, and reactivity of 2,6-Pyridinedicarboxylic acid and its metal complexes. []

Q9: Does 2,6-Pyridinedicarboxylic acid interact with biological systems?

A9: Yes, 2,6-Pyridinedicarboxylic acid can bind to metal ions, including biologically relevant ones like copper. This property allows it to be incorporated into biological systems for various applications, such as in the development of biosensors. [, , ] One study found that a copper complex with 2,6-pyridinedicarboxylic acid and 2-amino-4-methylpyridine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. []

Q10: Can 2,6-Pyridinedicarboxylic acid be used in the development of biosensors?

A10: Yes, 2,6-Pyridinedicarboxylic acid has been used to modify electrode surfaces for biosensing applications. For example, it can be electropolymerized to form a film on a glassy carbon electrode, providing a platform for immobilizing biomolecules like enzymes. This approach has been successfully demonstrated in developing an amperometric hydrogen peroxide biosensor using horseradish peroxidase. [, ]

Q11: Can 2,6-Pyridinedicarboxylic acid be used to create new materials?

A11: Yes, 2,6-Pyridinedicarboxylic acid is a valuable building block for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials possess unique properties and have potential applications in areas such as gas storage, separation, and catalysis. [, , , , , , , ]

Q12: Is 2,6-Pyridinedicarboxylic acid found in the environment?

A12: 2,6-Pyridinedicarboxylic acid can be found in trace amounts in certain fruits and juices. Analytical methods, such as HPLC, are employed to quantify its presence in these matrices. []

Q13: What analytical techniques are used to characterize and quantify 2,6-Pyridinedicarboxylic acid?

A13: Various techniques are employed, including:

- Spectroscopy: IR, UV-Vis, NMR (1H, 13C), and Mass Spectrometry provide structural information. [, , , , , , , ]

- Chromatography: HPLC is used for separation and quantification, particularly in complex mixtures like fruit juices. []

- Electrochemical techniques: Cyclic voltammetry helps study the redox behavior of 2,6-Pyridinedicarboxylic acid and its metal complexes. []

- X-ray diffraction: Single-crystal X-ray diffraction provides detailed information about the three-dimensional structure of 2,6-Pyridinedicarboxylic acid-containing compounds. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)